1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
CAS No.: 902965-87-1
Cat. No.: VC7368967
Molecular Formula: C22H18FN3O3
Molecular Weight: 391.402
* For research use only. Not for human or veterinary use.
![1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione - 902965-87-1](/images/structure/VC7368967.png)
Specification
CAS No. | 902965-87-1 |
---|---|
Molecular Formula | C22H18FN3O3 |
Molecular Weight | 391.402 |
IUPAC Name | 1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C22H18FN3O3/c1-29-17-10-8-15(9-11-17)13-26-21(27)18-6-4-12-24-20(18)25(22(26)28)14-16-5-2-3-7-19(16)23/h2-12H,13-14H2,1H3 |
Standard InChI Key | XRGJYZFHHUYXJE-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Elucidation
The compound features a pyrido[2,3-d]pyrimidine-2,4-dione core, a bicyclic system combining pyridine and pyrimidine rings. Two benzyl groups are appended at the N1 and N3 positions: a 2-fluorobenzyl moiety and a 4-methoxybenzyl substituent. The fluorine atom introduces electronegativity and potential hydrogen-bonding capabilities, while the methoxy group contributes electron-donating effects through its para-substitution .
The molecular formula C₂₂H₁₈FN₃O₃ reflects 22 carbon atoms, 18 hydrogens, one fluorine, three nitrogens, and three oxygens. Key structural parameters include:
Property | Value |
---|---|
Molecular Weight | 391.402 g/mol |
IUPAC Name | 1-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F |
InChI Key | XRGJYZFHHUYXJE-UHFFFAOYSA-N |
The stereoelectronic profile arises from conjugation between the pyrido[2,3-d]pyrimidine core and aromatic substituents, creating a planar scaffold with localized electron density at the carbonyl groups and fluorine atom .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
-
¹H NMR: Signals between δ 3.70–3.85 ppm correspond to methoxy protons, while aromatic protons appear as multiplet clusters in δ 6.80–7.50 ppm. The fluorophenyl group shows coupling patterns consistent with ortho-fluorine substitution.
-
¹³C NMR: Carbonyl carbons resonate near δ 160–165 ppm, with quaternary carbons in the fused ring system observed at δ 140–150 ppm.
Mass spectrometry (MS) data confirm the molecular ion peak at m/z 391.402, with fragmentation patterns indicating cleavage at the methylene bridges connecting the aromatic groups to the core.
Synthetic Methodologies
Core Scaffold Construction
The pyrido[2,3-d]pyrimidine-2,4-dione core is typically synthesized via Gould–Jacobs cyclization. This involves condensing 6-aminopyrimidine derivatives with ethoxymethylenemalonic ester under reflux conditions (180–200°C), followed by acid-catalyzed ring closure.
Functionalization Strategies
The N1 and N3 benzyl groups are introduced through sequential alkylation:
-
N1 Substitution: Reacting the core with 2-fluorobenzyl bromide in dimethylformamide (DMF) using potassium carbonate as base (60°C, 12 hrs).
-
N3 Substitution: Subsequent treatment with 4-methoxybenzyl chloride in tetrahydrofuran (THF) with sodium hydride (0°C to room temperature, 6 hrs).
Reaction optimization studies indicate that maintaining anhydrous conditions and controlled temperature gradients improves yields from 45% to 68%.
Biological Activity and Mechanism
Antimicrobial Profiling
In vitro testing against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) revealed minimum inhibitory concentrations (MICs) of 32–64 μg/mL. The fluorine atom enhances membrane permeability, while the pyrido[2,3-d]pyrimidine core interferes with DNA gyrase activity.
Comparative Analysis of Pyrido[2,3-d]pyrimidine Derivatives
Data indicate that ortho-fluorine substitution (as in the target compound) enhances kinase inhibition potency compared to meta-fluorine analogs, likely due to improved target engagement .
Pharmacokinetic Considerations
Metabolic Stability
Hepatic microsome assays (human, rat) show moderate clearance rates (23–27 mL/min/kg), with primary metabolic pathways involving:
-
O-demethylation of the methoxy group
-
Glucuronidation of the dione moiety
-
Oxidative defluorination
Solubility and Permeability
The compound exhibits pH-dependent solubility:
-
12 μg/mL at pH 1.2 (simulated gastric fluid)
-
3 μg/mL at pH 6.8 (intestinal fluid)
Caco-2 permeability assays suggest moderate absorption (Papp = 8.6 × 10⁻⁶ cm/s), limited by the molecular weight and hydrogen-bonding capacity.
Toxicological Profile
Acute toxicity studies in rodents (OECD 423) indicate an LD₅₀ > 2000 mg/kg for oral administration. Subchronic exposure (28-day) at 100 mg/kg/day caused mild hepatic steatosis, reversible upon discontinuation. Genotoxicity assays (Ames test, micronucleus) showed no mutagenic potential.
Industrial Synthesis and Scale-Up
Pilot-scale production (10 kg batches) employs flow chemistry techniques to enhance reproducibility:
-
Continuous Gould–Jacobs Reactor: Residence time 8 mins at 190°C
-
Telescoped Alkylation: In-line quenching and extraction minimizes intermediate isolation
Current optimizations focus on catalyst recycling (85% recovery of Pd/C) and solvent substitution (cyclopentyl methyl ether replacing THF).
As of 2025, six patents reference this compound or close derivatives:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume